molecular formula C16H11ClN4 B11085919 1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11085919
M. Wt: 294.74 g/mol
InChI Key: RGGOHSDXPOPRSK-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as benzimidazoles. These compounds are characterized by their fused ring structure, which includes both a benzene ring and an imidazole ring. The presence of various functional groups, such as chloro, cyano, and methyl groups, makes this compound highly versatile and useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.

    1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Lacks the cyanoethyl group, which may influence its solubility and binding properties.

Uniqueness

1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and cyanoethyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

1-chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C16H11ClN4/c1-10-11(5-4-8-18)15(17)21-14-7-3-2-6-13(14)20-16(21)12(10)9-19/h2-3,6-7H,4-5H2,1H3

InChI Key

RGGOHSDXPOPRSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)Cl)C#N

Origin of Product

United States

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